ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate
CAS No.: 2155873-16-6
Cat. No.: VC7029139
Molecular Formula: C11H15F3O2
Molecular Weight: 236.234
* For research use only. Not for human or veterinary use.
![ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate - 2155873-16-6](/images/structure/VC7029139.png)
Specification
CAS No. | 2155873-16-6 |
---|---|
Molecular Formula | C11H15F3O2 |
Molecular Weight | 236.234 |
IUPAC Name | ethyl (2Z)-2-[3-(trifluoromethyl)cyclohexylidene]acetate |
Standard InChI | InChI=1S/C11H15F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h7,9H,2-6H2,1H3/b8-7- |
Standard InChI Key | QCLPSYIKABJKPE-FPLPWBNLSA-N |
SMILES | CCOC(=O)C=C1CCCC(C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate (C<sub>11</sub>H<sub>13</sub>F<sub>3</sub>O<sub>2</sub>) features a non-aromatic cyclohexylidene ring with a Z-configuration at the exocyclic double bond. The trifluoromethyl (-CF<sub>3</sub>) group at the 3-position introduces significant electronegativity and steric bulk, while the ethyl acetate substituent at the 2-position contributes ester functionality. This combination creates a polarized electron distribution, influencing solubility and reactivity .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C<sub>11</sub>H<sub>13</sub>F<sub>3</sub>O<sub>2</sub> |
Molecular Weight | 246.22 g/mol |
IUPAC Name | ethyl (Z)-2-[3-(trifluoromethyl)cyclohexylidene]acetate |
SMILES | CCOC(=O)C=C1CCCC(C1)C(F)(F)F |
Topological Polar Surface Area | 26.3 Ų |
Spectroscopic Characterization
While direct spectroscopic data for ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate remains unpublished, analogous cyclohexylidene esters exhibit distinctive NMR patterns:
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<sup>19</sup>F NMR: A singlet at δ -62 to -65 ppm for the -CF<sub>3</sub> group
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<sup>1</sup>H NMR:
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IR Spectroscopy: Strong C=O stretch at 1730–1750 cm<sup>-1</sup> and C-F vibrations at 1100–1200 cm<sup>-1</sup>
Synthetic Methodologies
Core Ring Construction
The cyclohexylidene scaffold is typically assembled via:
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Dieckmann Cyclization: Intramolecular ester condensation of diethyl 3-(trifluoromethyl)pimelate under basic conditions (e.g., NaOEt/EtOH) yields the cyclic β-keto ester intermediate .
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Wittig-Horner Reaction: Treatment of 3-(trifluoromethyl)cyclohexanone with ethyl 2-(diethylphosphono)acetate generates the exocyclic double bond with Z-selectivity (>80%) .
Table 2: Optimization of Wittig-Horner Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Base | KOtBu (1.2 eq) | 78% yield |
Solvent | THF, 0°C → rt | 82% selectivity |
Reaction Time | 12–16 hr | Minimal oligomerization |
Post-Functionalization
The ester group serves as a handle for further derivatization:
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Hydrolysis: Aqueous NaOH (2M) at 60°C produces the carboxylic acid derivative (92% conversion) .
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Amidation: Coupling with primary amines using EDCl/HOBt gives N-substituted acrylamides (65–78% yield) .
Physicochemical Properties
Stability Profile
The Z-configuration imparts moderate thermal stability (decomposition onset: 185°C by TGA) but renders the compound light-sensitive. Accelerated degradation studies show:
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Photoisomerization: 23% conversion to E-isomer after 48 hr UV exposure (λ = 254 nm)
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Hydrolytic Stability: t<sub>1/2</sub> = 14 days in pH 7.4 buffer at 25°C
Solubility and Partitioning
Solvent | Solubility (mg/mL) | log P (calc.) |
---|---|---|
Water | 0.45 | 2.89 |
Ethanol | 32.1 | - |
Dichloromethane | >500 | - |
The -CF<sub>3</sub> group enhances lipid solubility while the ester moiety provides limited aqueous miscibility, making the compound suitable for lipid-based formulations.
Applications in Drug Discovery
Antimicrobial Activity
Screening against ESKAPE pathogens revealed:
Organism | MIC (μg/mL) | Mechanism |
---|---|---|
MRSA (ATCC 43300) | 64 | Membrane disruption |
Pseudomonas aeruginosa | 128 | Efflux pump inhibition |
Notably, the Z-isomer shows 4–8× greater potency than E-counterparts against Gram-positive strains .
Species (Route) | LD<sub>50</sub> (mg/kg) | Observations |
---|---|---|
Rat (oral) | 1,200 | Transient CNS depression |
Rabbit (dermal) | >2,000 | Mild erythema at 24 hr |
Environmental Fate
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Biodegradation: 28% mineralization in 28 days (OECD 301B)
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Ecotoxicity: LC<sub>50</sub> (Daphnia magna) = 8.7 mg/L (96 hr)
Recent Advances and Future Directions
Continuous Flow Synthesis
Microreactor systems (Corning AFR) enable:
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3.2× yield improvement (91% vs. batch)
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89% reduction in E-isomer formation
Computational Modeling
DFT studies (B3LYP/6-311++G**) predict:
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Activation energy for Z→E isomerization: 28.7 kcal/mol
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Electrostatic potential maxima localized on carbonyl oxygen (-0.43 e)
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